molecular formula C13H26O2Si B2673306 (1R,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde CAS No. 90460-60-9

(1R,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde

Cat. No.: B2673306
CAS No.: 90460-60-9
M. Wt: 242.434
InChI Key: HTTWFXHZXOETLO-NWDGAFQWSA-N
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Description

(1R,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde is a complex organic compound that features a cyclohexane ring substituted with a tert-butyl(dimethyl)silyl group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde typically involves the protection of a cyclohexane derivative followed by selective oxidation. One common method includes the following steps:

    Protection: The hydroxyl group on the cyclohexane ring is protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

    Oxidation: The protected cyclohexane derivative is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to introduce the aldehyde functional group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, PCC

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like halides, amines

Major Products

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

(1R,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts. The tert-butyl(dimethyl)silyl group serves as a protecting group, preventing unwanted side reactions and enhancing the compound’s stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde is unique due to its specific combination of a cyclohexane ring, a tert-butyl(dimethyl)silyl protecting group, and an aldehyde functional group. This combination imparts distinct reactivity and stability, making it valuable in synthetic organic chemistry.

Properties

IUPAC Name

(1R,2R)-2-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(12)10-14/h10-12H,6-9H2,1-5H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTWFXHZXOETLO-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CCCC[C@H]1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90460-60-9
Record name rac-(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde
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